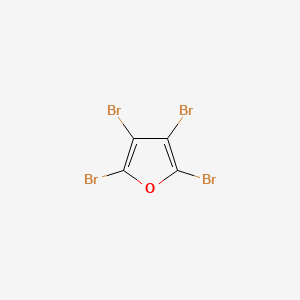
Tetrabromofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrabromofuran is a brominated derivative of furan, a heterocyclic organic compound It is characterized by the presence of four bromine atoms attached to the furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrabromofuran can be synthesized through several methods. One common approach involves the bromination of furan using bromine or other brominating agents. The reaction typically occurs under controlled conditions to ensure the selective addition of bromine atoms to the furan ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The reaction conditions, such as temperature, solvent, and concentration of brominating agents, are carefully optimized to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrabromofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tetrabromobut-2-en-4-olide.
Substitution: It can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction, to form tetraarylfurans.
Sonogashira Reactions: This compound can undergo Sonogashira reactions to form tetraalkynylfurans.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and other peroxides.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are often used in Suzuki-Miyaura cross-coupling reactions.
Sonogashira Reactions: These reactions typically involve palladium catalysts and copper co-catalysts.
Major Products
Oxidation: Tetrabromobut-2-en-4-olide.
Substitution: Tetraarylfurans.
Sonogashira Reactions: Tetraalkynylfurans.
Applications De Recherche Scientifique
Tetrabromofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: This compound is used in the development of advanced materials, such as organic electronic materials.
Mécanisme D'action
The mechanism of action of tetrabromofuran involves its reactivity with various chemical reagents. For example, in oxidation reactions, it undergoes a transformation involving free radicals . In substitution reactions, it participates in palladium-catalyzed cross-coupling reactions, where the bromine atoms are replaced by other substituents . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrabromothiophene: A brominated derivative of thiophene.
Tetrabromopyrrole: A brominated derivative of pyrrole.
Tetrabromobenzene: A brominated derivative of benzene.
Uniqueness
Tetrabromofuran is unique due to its furan ring structure, which imparts different reactivity and properties compared to other brominated compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in organic synthesis .
Propriétés
Numéro CAS |
32460-09-6 |
|---|---|
Formule moléculaire |
C4Br4O |
Poids moléculaire |
383.66 g/mol |
Nom IUPAC |
2,3,4,5-tetrabromofuran |
InChI |
InChI=1S/C4Br4O/c5-1-2(6)4(8)9-3(1)7 |
Clé InChI |
XGDYPFWOXKWXJB-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(OC(=C1Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


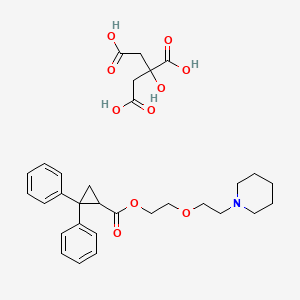
![[(1,2-Dichloro-3,3,3-trifluoroprop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14675150.png)
![o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorodithioate](/img/structure/B14675151.png)
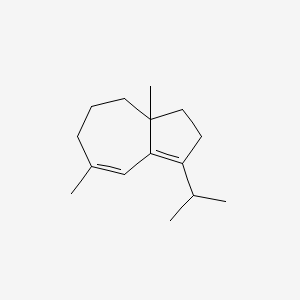
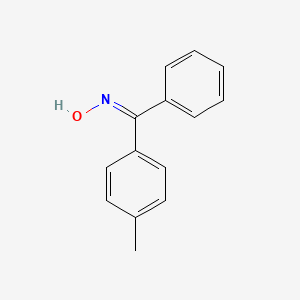


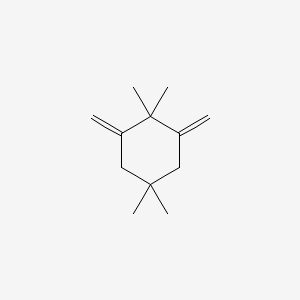
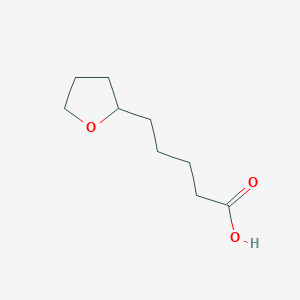

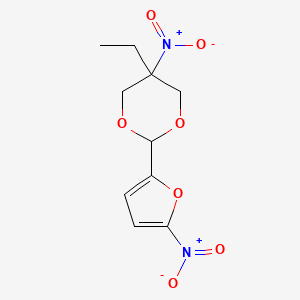
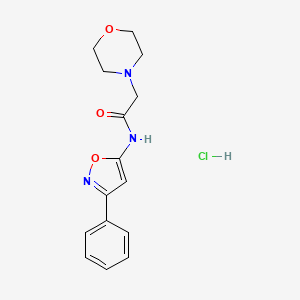

![Methanone, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]phenyl-](/img/structure/B14675198.png)
